

Unlocking Cellular Insights: A Technical Guide to Alexa Fluor 532

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Compound of Interest

Compound Name: Alexa 532

Cat. No.: B12373871

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the key advantages of utilizing Alexa Fluor 532, a bright and photostable yellow-fluorescent dye, in a variety of research applications. Its exceptional performance characteristics make it a valuable tool for scientists seeking high-quality, reproducible data in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Core Advantages of Alexa Fluor 532

Alexa Fluor 532 offers a distinct set of advantages that address common challenges in fluorescence imaging and analysis. These include superior brightness, exceptional photostability, and a broad pH tolerance, ensuring reliable performance across a range of experimental conditions.

Key Performance Characteristics:

- **Exceptional Brightness:** Alexa Fluor 532 conjugates exhibit more intense fluorescence than spectrally similar dyes, enabling the detection of low-abundance targets and reducing the required concentration of labeling reagents.^{[1][2]}
- **Outstanding Photostability:** A hallmark of the Alexa Fluor family, this dye is highly resistant to photobleaching, allowing for longer exposure times during image acquisition and more robust time-lapse imaging experiments.^{[1][2]}

- **Broad pH Insensitivity:** Alexa Fluor 532 maintains its strong fluorescent signal over a wide pH range (pH 4-10), providing stable and reliable results in various cellular environments and buffer systems.
- **Excellent Water Solubility:** The sulfonation of the dye imparts good water solubility, facilitating straightforward protein conjugation in aqueous buffers and minimizing the risk of conjugate precipitation during storage.
- **Optimal for 532 nm Laser Lines:** Its excitation maximum is ideally suited for the frequency-doubled Nd:YAG laser, a common light source in many fluorescence imaging systems.

Quantitative Data Summary

The photophysical properties of Alexa Fluor 532 are summarized in the table below, providing a clear comparison of its key performance metrics.

Property	Value	Reference(s)
Excitation Maximum	532 nm	
Emission Maximum	554 nm	
Molar Extinction Coefficient	81,000 cm ⁻¹ M ⁻¹	
Quantum Yield	0.61	
Molecular Weight	~627 g/mol	

Experimental Protocols

Detailed methodologies for common applications of Alexa Fluor 532 are provided below. These protocols serve as a starting point and may require optimization for specific experimental systems.

Protein and Antibody Conjugation with Alexa Fluor 532 NHS Ester

This protocol describes the labeling of primary amines on proteins and antibodies using an N-hydroxysuccinimide (NHS) ester of Alexa Fluor 532.

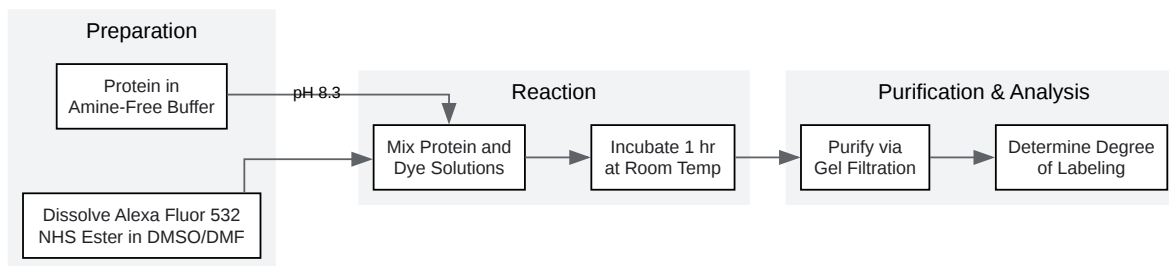
Materials:

- Protein or antibody of interest (2 mg/mL in amine-free buffer, e.g., PBS)
- Alexa Fluor 532 NHS Ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 0.1–0.2 M Sodium Bicarbonate buffer, pH 8.3
- Gel filtration column (e.g., Sephadex G-25)

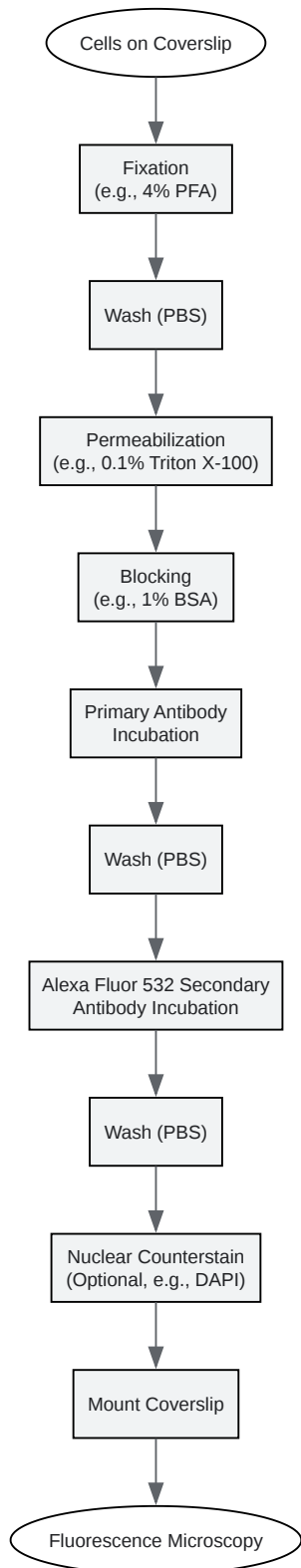
Procedure:

- **Prepare Protein Solution:** Dissolve the protein or antibody in the sodium bicarbonate buffer at a concentration of at least 2 mg/mL.
- **Prepare Dye Stock Solution:** Immediately before use, dissolve the Alexa Fluor 532 NHS ester in DMF or DMSO.
- **Conjugation Reaction:** Add the reactive dye solution to the protein solution while gently stirring. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein.
- **Incubation:** Incubate the reaction for 1 hour at room temperature, protected from light.
- **Purification:** Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).
- **Characterization:** Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm and 532 nm.

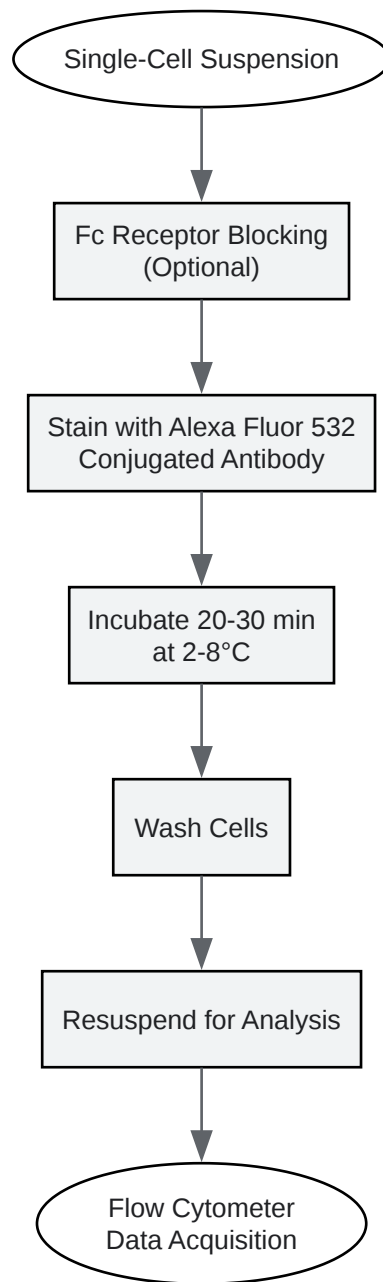
Protein Conjugation with Alexa Fluor 532 NHS Ester



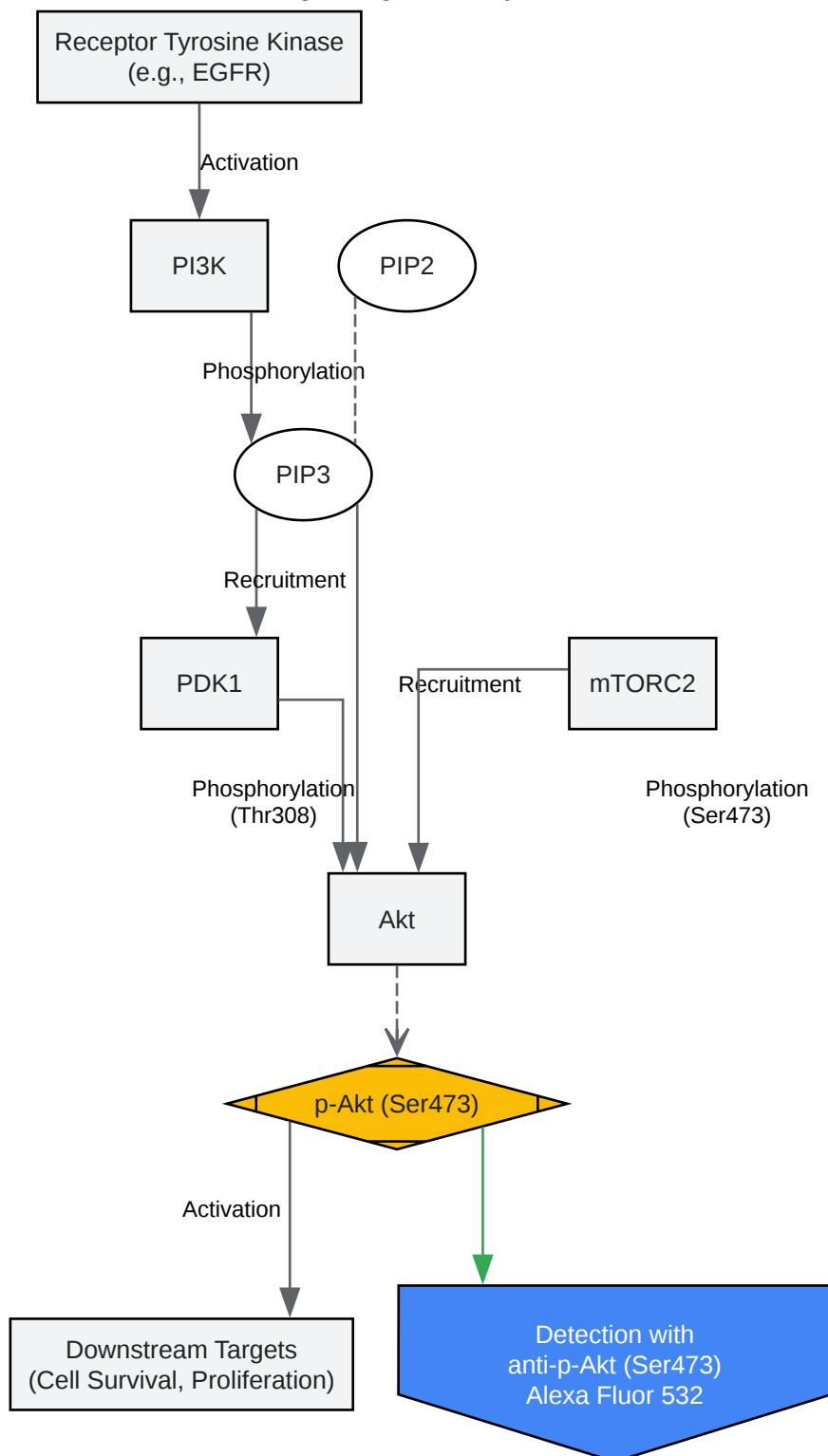
Indirect Immunofluorescence Workflow



Flow Cytometry Staining Workflow



PI3K/Akt Signaling Pathway Visualization

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References

- 1. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.rndsystems.com [resources.rndsystems.com]
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